1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable diketone or β-ketoester, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butoxycarbonyl-2,3-dihydro-1H-pyrrole: This compound shares a similar core structure but differs in its substituents and functional groups.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar pyrazolopyridine core but vary in their substitution patterns and functional groups.
Uniqueness
1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2,3-dihydropyrazolo[3,4-c]pyridine-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)16-9-7-14-6-5-8(9)10(15-16)11(17)19-4/h5-7,10,15H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDHXHPOGCVEHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CN=C2)C(N1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113770 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-1,3-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-72-6 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-1,3-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-1,3-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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